1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one
Overview
Description
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is an organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core with an ethyl group at the first position, a hydroxyl group at the fourth position, and a methyl group at the sixth position.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with ethyl acetoacetate in the presence of a strong acid like sulfuric acid can yield the desired quinoline derivative.
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The quinoline ring can be reduced to a tetrahydroquinoline derivative using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the positions ortho and para to the hydroxyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed
Oxidation: Formation of 1-ethyl-4-oxo-6-methylquinolin-2(1H)-one.
Reduction: Formation of 1-ethyl-4-hydroxy-6-methyl-1,2,3,4-tetrahydroquinoline.
Substitution: Formation of various substituted quinoline derivatives depending on the reagents used.
Scientific Research Applications
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one depends on its specific biological target. For example, if it exhibits antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In the case of anticancer activity, it may interfere with cell division or induce apoptosis in cancer cells. The exact molecular targets and pathways involved can vary based on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1-ethyl-4-hydroxyquinolin-2(1H)-one: Lacks the methyl group at the sixth position.
4-hydroxy-6-methylquinolin-2(1H)-one: Lacks the ethyl group at the first position.
1-ethyl-6-methylquinolin-2(1H)-one: Lacks the hydroxyl group at the fourth position.
Uniqueness
1-ethyl-4-hydroxy-6-methylquinolin-2(1H)-one is unique due to the specific combination of substituents on the quinoline ring. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
1-ethyl-4-hydroxy-6-methylquinolin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2/c1-3-13-10-5-4-8(2)6-9(10)11(14)7-12(13)15/h4-7,14H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQFLJHARUBXDQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C)C(=CC1=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50715975 | |
Record name | 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54675-21-7 | |
Record name | 1-Ethyl-4-hydroxy-6-methylquinolin-2(1H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50715975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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